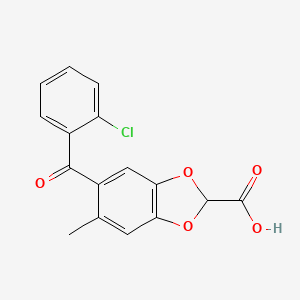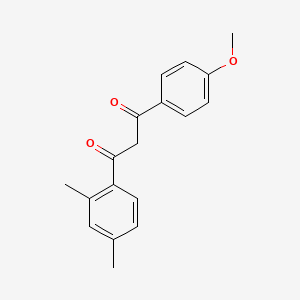
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is a fluorinated organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a phenyl group and a tetrafluoroethyl group attached to a dioxolane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane precursors with tetrafluoroethylating agents. One common method involves the treatment of N-(2-chloro-1,2-difluorovinyl)azoles with tetramethylammonium fluoride, which affords the corresponding N-(1,2,2,2-tetrafluoroethyl)azoles in yields of 66% and 59% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl and tetrafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted dioxolane oxides, while reduction may produce phenyl-substituted dioxolane alcohols.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated groups enhance its binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,2,2,2-Tetrafluoroethyl)-1,3-dioxolane: Lacks the phenyl group, leading to variations in reactivity and stability.
Uniqueness
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is unique due to the presence of both phenyl and tetrafluoroethyl groups, which confer a combination of high thermal stability, resistance to degradation, and specific reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
93561-63-8 |
|---|---|
Fórmula molecular |
C11H10F4O2 |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
2-phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10F4O2/c12-9(11(13,14)15)10(16-6-7-17-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
MVRRFRWAXPREBI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(C2=CC=CC=C2)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)






![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)

![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)

